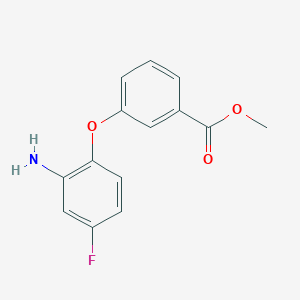

Methyl 3-(2-amino-4-fluorophenoxy)benzoate

描述

Methyl 3-(2-amino-4-fluorophenoxy)benzoate (CAS: 943619-98-5) is a substituted benzoate ester featuring a 2-amino-4-fluorophenoxy group at the 3-position of the benzoyl ring. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and fluorine substituents. The amino group enables participation in hydrogen bonding and further functionalization (e.g., acylation or alkylation), while the fluorine atom enhances metabolic stability and modulates electronic properties . Its molecular weight is 277.70 g/mol, and its structural framework aligns with bioactive molecules targeting enzymes or receptors requiring aromatic and hydrogen-bonding motifs .

属性

IUPAC Name |

methyl 3-(2-amino-4-fluorophenoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(15)8-12(13)16/h2-8H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKSFOMNCVKMAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of Methyl 3-(2-amino-4-fluorophenoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-amino-4-fluorophenol in the presence of a suitable catalyst. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the esterification process. The resulting intermediate is then methylated using methyl iodide or dimethyl sulfate under basic conditions to yield the final product .

化学反应分析

Methyl 3-(2-amino-4-fluorophenoxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the amino or fluorine positions, using reagents like sodium azide or potassium cyanide to introduce different functional groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted benzoates and phenoxy derivatives .

科学研究应用

Methyl 3-(2-amino-4-fluorophenoxy)benzoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of enzyme-substrate interactions and protein-ligand binding, aiding in the understanding of biochemical pathways and mechanisms.

Medicine: Research involving this compound focuses on its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.

作用机制

The mechanism of action of Methyl 3-(2-amino-4-fluorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use, but common targets include kinases, phosphatases, and other regulatory proteins involved in cellular signaling and metabolism .

相似化合物的比较

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Fluorine vs. Chlorine: The fluoro substituent in the target compound offers stronger electron-withdrawing effects than chlorine, reducing electron density on the aromatic ring. This increases acidity at adjacent positions and improves metabolic stability compared to the chloro analog .

- Amino Group vs. Methoxy: The amino group in the target compound acts as a hydrogen bond donor, critical for interactions with biological targets (e.g., enzymes), whereas the methoxy group in Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate serves as an electron-donating substituent, favoring π-stacking in crystal lattices or receptor binding pockets .

Hydrogen Bonding and Crystallographic Behavior

The amino group in the target compound facilitates hydrogen-bonded networks, as described in . In contrast, methoxy or chloro substituents rely on weaker van der Waals interactions or halogen bonding, impacting crystal packing and solubility .

生物活性

Methyl 3-(2-amino-4-fluorophenoxy)benzoate, a compound of significant interest in medicinal chemistry, exhibits various biological activities that have been explored in recent studies. This article details its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a methyl ester group, an amino group, and a fluorinated phenoxy moiety. These functional groups contribute to its biological activity by influencing interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The amino and fluorophenoxy groups play crucial roles in binding to these targets, which can lead to modulation of enzymatic reactions or interference with cellular signaling pathways. Notably, the compound may act as an inhibitor or activator depending on the context of its application.

1. Enzyme-Substrate Interactions

This compound has been utilized in studies focusing on enzyme-substrate interactions. It aids in understanding biochemical pathways by serving as a model compound for investigating protein-ligand binding dynamics.

2. Therapeutic Potential

Research indicates that this compound may serve as a precursor in the synthesis of pharmaceuticals targeting specific diseases. Its role in drug development is underscored by its ability to interact with various biological targets.

3. Antimicrobial Activity

Studies have shown that derivatives of similar structures exhibit antimicrobial properties. For instance, compounds with similar amino and fluorinated groups have demonstrated activity against various bacterial strains, suggesting that this compound may also possess such properties .

Table 1: Summary of Biological Activities

Recent Research Insights

Recent studies have expanded the understanding of this compound's biological activities:

- Protein-Ligand Binding Studies : Investigations into enzyme-substrate interactions have highlighted how this compound can influence biochemical pathways, providing insights into its potential therapeutic applications.

- Antimicrobial Studies : Research comparing various derivatives has shown that compounds with similar structural motifs exhibit significant antimicrobial activity against pathogens such as E. coli and S. aureus, indicating that this compound may also be effective .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。